molecular formula C11H12N4O2S B2847882 Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate CAS No. 886498-73-3

Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate

Cat. No. B2847882
CAS RN: 886498-73-3
M. Wt: 264.3
InChI Key: HREOHTLQJXUHND-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate is a biochemical used for proteomics research . It is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .


Molecular Structure Analysis

The molecular formula of this compound is C11H12N4O2S . It belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.30 . It has a density of 1.4±0.1 g/cm3, a boiling point of 446.3±37.0 °C at 760 mmHg, and a flash point of 223.7±26.5 °C . It has 6 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .

Mechanism of Action

The mechanism of action of ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and cell division. In neuroscience, it has been suggested that it may protect neurons by inhibiting the activity of glutamate receptors, which can cause excitotoxicity and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective properties, it has also been shown to have anti-inflammatory and antioxidant effects. It has been suggested that these effects may be due to its ability to modulate the activity of specific enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of interest is its ability to modulate the immune response, which could have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate involves the reaction of pyrimidine-2-amine with 4-methyl-2-thiazolylacetic acid, followed by esterification with ethyl alcohol. The resulting compound is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

Ethyl 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetate has been investigated for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, it has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In neuroscience, it has been studied for its potential as a neuroprotective agent, and in immunology, it has been investigated for its ability to modulate the immune response.

properties

IUPAC Name

ethyl 2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-2-17-9(16)6-8-7-18-11(14-8)15-10-12-4-3-5-13-10/h3-5,7H,2,6H2,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREOHTLQJXUHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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